Hydrazine-15N2 dihydrochloride is a symmetrically labeled, stable isotopic precursor characterized by a 98 atom % 15N isotopic purity . As a solid dihydrochloride salt with a decomposition point of approximately 200 °C, it provides a stable, easily weighable alternative to volatile hydrazine hydrates . Its primary utility lies in transferring a precise +2 Da mass shift (M+2) and NMR-active 15N nuclei into downstream molecules, making it a critical building block for synthesizing stable isotope-labeled internal standards (SIL-IS) for mass spectrometry and probes for 15N solid-state NMR structural elucidation .
Substituting Hydrazine-15N2 dihydrochloride with unlabeled hydrazine dihydrochloride completely eliminates the +2 Da mass shift required for mass spectrometry internal standards, leading to uncorrectable matrix effects and poor recovery during quantitative LC-MS/MS [1]. Furthermore, attempting to substitute the solid dihydrochloride salt with Hydrazine-15N2 hydrate introduces severe stoichiometric inaccuracies. The hydrate is a volatile liquid prone to oxidation, making precise sub-gram weighing of the expensive isotope nearly impossible and often resulting in poor synthetic yields of target heterocycles like 15N2-pyrazoles .
In the synthesis of internal standards for soil nitrification inhibitors (e.g., 3,4-dimethyl-1H-pyrazole), Hydrazine-15N2 dihydrochloride provides a critical +2 Da mass shift. Using the 15N2-labeled pyrazole as an internal standard yields analytical recoveries of 101–107%, whereas relying on structurally distinct internal standards (like 3,5-HDMP) results in inferior recoveries of 83–86% due to differing matrix effects [1].
| Evidence Dimension | Analytical recovery in LC-MS/MS soil extraction |
| Target Compound Data | 101–107% recovery (using 15N2-labeled target synthesized from Hydrazine-15N2) |
| Comparator Or Baseline | 83–86% recovery (using non-isotopic structural analog 3,5-HDMP) |
| Quantified Difference | Up to 24% improvement in recovery accuracy |
| Conditions | Ion-pair LC-MS/MS quantification of 3,4-DMP in soil matrix |
Procuring the 15N2-labeled precursor is essential for synthesizing exact isotopic internal standards that eliminate matrix effects and ensure absolute quantification accuracy.
Hydrazine-15N2 dihydrochloride is a stable, crystalline solid with a decomposition point of ~200 °C, whereas hydrazine hydrate is a volatile liquid with a high vapor pressure . In micro-scale syntheses of expensive 15N-labeled heterocycles, the solid dihydrochloride salt allows for exact milligram-scale weighing without evaporative loss or rapid air oxidation, preventing stoichiometric imbalances that degrade the yield of high-value labeled APIs .
| Evidence Dimension | Physical state and handling precision |
| Target Compound Data | Stable solid (mp 200 °C), negligible vapor pressure |
| Comparator Or Baseline | Hydrazine hydrate (volatile liquid, fuming, prone to oxidation) |
| Quantified Difference | Elimination of evaporative mass loss during sub-gram weighing |
| Conditions | Benchtop weighing and handling for micro-scale isotopic synthesis |
Buyers synthesizing high-value isotopic tracers must prioritize the dihydrochloride salt to prevent costly waste of the 15N isotope due to weighing errors or precursor degradation.
The synthesis of 15N-labeled pyrazole-4-carboxylic acid using 15N2-hydrazine precursors enables high-resolution 15N Cross-Polarization Magic Angle Spinning (CPMAS) NMR. The 98 atom % 15N enrichment provides the necessary signal-to-noise ratio to resolve distinct nitrogen resonances (e.g., detecting proton disorder and tautomeric equilibria), which is virtually impossible using unlabeled hydrazine due to the low natural abundance (0.37%) of the 15N isotope [1].
| Evidence Dimension | NMR signal viability for nitrogen nuclei |
| Target Compound Data | 98 atom % 15N (high signal-to-noise in CPMAS NMR) |
| Comparator Or Baseline | Unlabeled hydrazine (0.37% natural abundance 15N) |
| Quantified Difference | ~265-fold increase in 15N nuclei concentration |
| Conditions | 15N CPMAS solid-state NMR of pyrazole derivatives |
For structural biology and materials science, procuring the 98% enriched 15N2 precursor is the only viable path to resolving complex nitrogen hydrogen-bonding networks via NMR.
Hydrazine-15N2 dihydrochloride is a highly effective precursor for synthesizing 15N2-labeled pyrazoles, pyridazines, and other nitrogenous heterocycles used as internal standards in clinical, environmental, and agricultural mass spectrometry. The symmetric +2 Da mass shift ensures perfect co-elution with the unlabeled target analyte while allowing distinct mass resolution, directly overcoming the matrix effects seen with structural analog standards [1].
In materials science and structural biology, this compound is used to synthesize 15N-enriched probes (such as 15N2-pyrazole-4-carboxylic acid) for solid-state CPMAS NMR. The high isotopic purity enables researchers to map complex proton transfer dynamics, tautomeric equilibria, and metal-coordination sites that are invisible at natural 15N abundance[2].
For pharmaceutical R&D requiring isotopic labeling of drug candidates, the solid dihydrochloride salt form is critical. It allows chemists to perform highly precise, sub-gram stoichiometric weighings without the evaporative losses or oxidation risks associated with hydrazine hydrate, thereby maximizing the yield of expensive labeled APIs.
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